Topoisomerase II|A-IN-5
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Overview
Description
Topoisomerase II|A-IN-5 is a compound that targets the enzyme topoisomerase II, which plays a crucial role in DNA replication, transcription, and chromosome segregation. This enzyme is essential for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-efficiency and scalability, often incorporating automated systems for monitoring and controlling reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II|A-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .
Scientific Research Applications
Topoisomerase II|A-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA topoisomerases and to develop new inhibitors with improved efficacy and selectivity.
Biology: Employed in research on DNA replication, transcription, and repair processes, as well as in the study of chromatin dynamics and genome stability.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Mechanism of Action
Topoisomerase II|A-IN-5 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of the enzyme. The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Topoisomerase II|A-IN-5 can be compared with other topoisomerase II inhibitors such as doxorubicin, etoposide, and mitoxantrone. While these compounds also target topoisomerase II, they differ in their chemical structures, mechanisms of action, and clinical applications. For example:
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and generates free radicals, leading to DNA damage and apoptosis.
Etoposide: A podophyllotoxin derivative that stabilizes the topoisomerase II-DNA complex, preventing DNA re-ligation and causing DNA strand breaks.
Mitoxantrone: An anthracenedione that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death .
This compound is unique in its specific binding interactions and its potential for reduced side effects compared to other topoisomerase II inhibitors. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C25H30N2O5 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-hydroxy-7-[2-hydroxy-3-(2-piperidin-1-ylethylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H30N2O5/c28-19(16-26-9-12-27-10-5-2-6-11-27)17-31-20-13-21(29)25-22(30)15-23(32-24(25)14-20)18-7-3-1-4-8-18/h1,3-4,7-8,13-15,19,26,28-29H,2,5-6,9-12,16-17H2 |
InChI Key |
WHVFIPDZGJPKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC(COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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